molecular formula C18H36O3 B12719851 10-Hydroxystearic acid, (10S)- CAS No. 67042-09-5

10-Hydroxystearic acid, (10S)-

Cat. No.: B12719851
CAS No.: 67042-09-5
M. Wt: 300.5 g/mol
InChI Key: PAZZVPKITDJCPV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10(S)-Hydroxyoctadecanoic acid: is a hydroxylated fatty acid derived from octadecanoic acid It is characterized by the presence of a hydroxyl group at the 10th carbon in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: 10(S)-Hydroxyoctadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of octadecanoic acid using specific catalysts and reagents. For instance, the use of enzymes such as lipoxygenases can facilitate the regioselective hydroxylation of octadecanoic acid under mild conditions. Another method involves chemical hydroxylation using reagents like osmium tetroxide or potassium permanganate, followed by reduction to yield the desired hydroxylated product.

Industrial Production Methods: In industrial settings, the production of 10(S)-Hydroxyoctadecanoic acid often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. These microorganisms are engineered to express specific enzymes that catalyze the hydroxylation of octadecanoic acid, resulting in the efficient production of 10(S)-Hydroxyoctadecanoic acid.

Chemical Reactions Analysis

Types of Reactions: 10(S)-Hydroxyoctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The hydroxyl group can be reduced to yield the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 10-ketooctadecanoic acid or 10-carboxyoctadecanoic acid.

    Reduction: Formation of octadecanoic acid.

    Substitution: Formation of 10-halooctadecanoic acid or 10-aminooctadecanoic acid.

Scientific Research Applications

Chemistry: 10(S)-Hydroxyoctadecanoic acid is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, 10(S)-Hydroxyoctadecanoic acid is studied for its role in cellular signaling pathways. It is known to modulate the activity of certain enzymes and receptors, influencing cellular processes such as inflammation and apoptosis.

Medicine: This compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its potential use in treating conditions such as cardiovascular diseases and metabolic disorders.

Industry: In the industrial sector, 10(S)-Hydroxyoctadecanoic acid is used in the production of biodegradable polymers and surfactants. Its hydroxyl group provides a reactive site for polymerization and other chemical modifications.

Mechanism of Action

The mechanism of action of 10(S)-Hydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to bind to and modulate the activity of certain enzymes, such as cyclooxygenases and lipoxygenases, which play a role in the biosynthesis of inflammatory mediators. Additionally, it can activate nuclear receptors like peroxisome proliferator-activated receptors, influencing gene expression and cellular metabolism.

Comparison with Similar Compounds

  • 9-Hydroxyoctadecanoic acid
  • 12-Hydroxyoctadecanoic acid
  • 10®-Hydroxyoctadecanoic acid

Comparison: 10(S)-Hydroxyoctadecanoic acid is unique due to its specific stereochemistry and position of the hydroxyl group. Compared to 9-Hydroxyoctadecanoic acid and 12-Hydroxyoctadecanoic acid, the hydroxyl group in 10(S)-Hydroxyoctadecanoic acid is positioned differently, leading to distinct chemical and biological properties. The S-configuration also differentiates it from its R-enantiomer, 10®-Hydroxyoctadecanoic acid, resulting in different interactions with biological targets and varying degrees of biological activity.

Properties

CAS No.

67042-09-5

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

(10S)-10-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/t17-/m0/s1

InChI Key

PAZZVPKITDJCPV-KRWDZBQOSA-N

Isomeric SMILES

CCCCCCCC[C@@H](CCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.